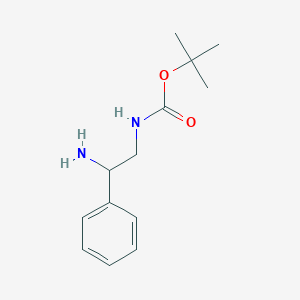

(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester

Descripción general

Descripción

(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an amino group, a phenyl group, and a carbamate ester group. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester typically involves the reaction of 2-phenylethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbamate ester group can be reduced to form the corresponding alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Synthesis of Bioactive Molecules

The compound is frequently employed as an intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that lead to the development of enzyme inhibitors and therapeutic agents. For instance, it has been used in the synthesis of lacosamide, an anticonvulsant medication. The preparation involves the condensation of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester with various substrates to yield derivatives with enhanced pharmacological properties .

1.2. Enzyme Inhibitors

Research indicates that this compound can be utilized in designing enzyme inhibitors, which are crucial in developing treatments for diseases such as cancer and neurodegenerative disorders. The ability to modify the tert-butyl carbamate moiety allows for the fine-tuning of inhibitory activity against specific enzymes .

Chemical Properties and Safety

2.1. Chemical Structure

The molecular formula for this compound is C13H20N2O2, with a molecular weight of 236.31 g/mol . Its structural features contribute to its reactivity and suitability for various chemical transformations.

2.2. Safety Profile

Safety data indicate that while this compound is intended for research purposes only and not for therapeutic use, it should be handled with care due to potential hazards associated with carbamate derivatives .

Case Studies and Research Findings

3.1. Synthesis Methodologies

A notable case study involved the synthesis of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl]-t-butyl carbamate from this compound using phase-transfer catalysis (PTC). This method demonstrated high yields (up to 97%) and efficiency in producing compounds suitable for further pharmacological testing .

3.2. Mechanistic Studies

Further mechanistic studies have shown that modifications to the tert-butyl group can significantly affect the biological activity of the resulting compounds, leading to a range of pharmacological effects from analgesic to antiepileptic activities .

Mecanismo De Acción

The mechanism of action of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the phenyl group can engage in π-π interactions. The carbamate ester group can undergo hydrolysis to release the active amine, which can then interact with biological targets, such as enzymes or receptors, to exert its effects.

Comparación Con Compuestos Similares

Similar Compounds

- (2-Amino-2-phenyl-ethyl)-carbamic acid methyl ester

- (2-Amino-2-phenyl-ethyl)-carbamic acid ethyl ester

- (2-Amino-2-phenyl-ethyl)-carbamic acid isopropyl ester

Uniqueness

(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and can influence the compound’s reactivity and stability

Actividad Biológica

(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester, commonly referred to as tert-butyl carbamate, is a carbamate derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by the presence of an amino group and a phenyl ring, which contribute to its unique chemical properties and biological interactions.

- Chemical Formula : C12H17N2O2

- Molecular Weight : 221.28 g/mol

- CAS Number : 400652-57-5

The compound features a tert-butyl ester group, which enhances its lipophilicity and may influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. As a carbamate, it may act as a reversible inhibitor of certain enzymes, particularly those involved in neurotransmission and metabolic processes. The presence of the amino group allows for potential interactions with receptors and enzymes, leading to varied physiological effects.

Pharmacological Effects

-

Neuroprotective Effects :

- Research indicates that carbamate derivatives can exhibit neuroprotective properties. For instance, studies have shown that certain carbamates can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which may enhance cognitive function and provide neuroprotection in models of neurodegeneration .

- Anti-inflammatory Activity :

- Anticancer Properties :

Study 1: Neuroprotective Effects in Animal Models

In a study examining the neuroprotective effects of carbamate derivatives, researchers administered this compound to rats subjected to oxidative stress. The results indicated a significant reduction in markers of oxidative damage and improved cognitive performance in behavioral tests compared to control groups .

Study 2: Anti-inflammatory Activity

A clinical study evaluated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving the treatment exhibited reduced levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), suggesting that the compound may help modulate immune responses .

Study 3: Anticancer Activity

A laboratory investigation assessed the cytotoxic effects of this compound on HeLa cervical cancer cells. The compound demonstrated an IC50 value indicating significant inhibition of cell proliferation, alongside evidence of apoptosis as confirmed by flow cytometry assays .

Research Findings Summary

Propiedades

IUPAC Name |

tert-butyl N-(2-amino-2-phenylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUUDOMFHPDBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.